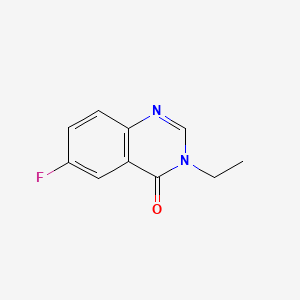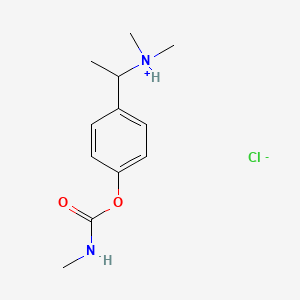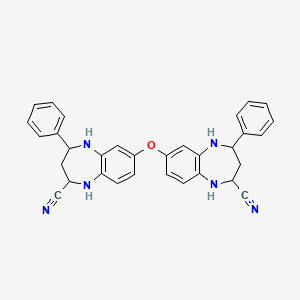![molecular formula C28H30N2P2 B13776042 (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is a chiral ligand used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane typically involves the reaction of (2S,3S)-butane-2,3-diamine with chlorodiphenylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, often in the presence of a suitable reducing agent.
Substitution: The ligand can undergo substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong nucleophile or electrophile, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while reduction can lead to the formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mecanismo De Acción
The mechanism by which (2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane exerts its effects involves coordination to a metal center, forming a chiral complex. This complex can then participate in various catalytic cycles, inducing enantioselectivity in the resulting products. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-1,2-Bis(diphenylphosphino)ethane (DPPE): Another chiral ligand used in asymmetric synthesis.
(R,R)-1,2-Bis(diphenylphosphino)cyclohexane (DPPX): Known for its high enantioselectivity in hydrogenation reactions.
(R,R)-1,2-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand with applications in cross-coupling reactions.
Uniqueness
(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane is unique due to its specific chiral environment, which allows for high enantioselectivity in a variety of catalytic reactions. Its versatility and effectiveness in inducing chirality make it a valuable tool in both academic and industrial settings.
Propiedades
Fórmula molecular |
C28H30N2P2 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2S,3S)-2-N,3-N-bis(diphenylphosphanyl)butane-2,3-diamine |
InChI |
InChI=1S/C28H30N2P2/c1-23(29-31(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30-32(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24,29-30H,1-2H3/t23-,24-/m0/s1 |
Clave InChI |
CWQVOKGGIVSYHN-ZEQRLZLVSA-N |
SMILES isomérico |
C[C@@H]([C@H](C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C(C)NP(C1=CC=CC=C1)C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


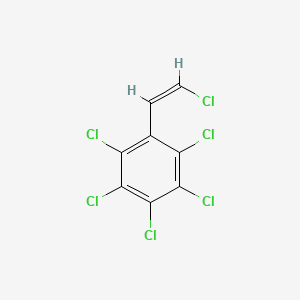
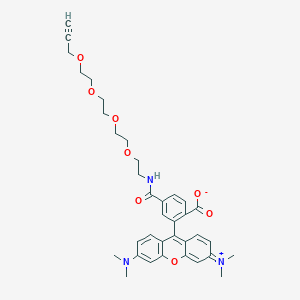

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)
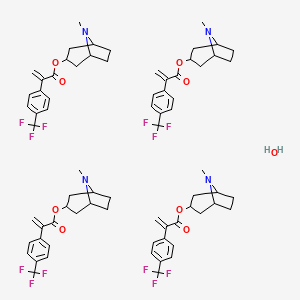
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
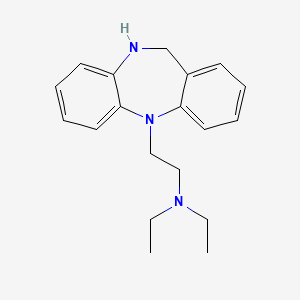

![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)

